1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic nomenclature of 1-(2,3,6,7-tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride reflects its complex heterocyclic architecture and functional group arrangement. According to International Union of Pure and Applied Chemistry guidelines, the compound features a tetrahydrobenzodifuran core structure with specific positional designations that define the attachment points of substituents. The benzodifuran system consists of a benzene ring fused to two dihydrofuran rings, creating a tricyclic framework that serves as the structural foundation for this phenethylamine derivative.

The molecular formula for the base compound without the hydrochloride salt is C₁₂H₁₅NO₂, while the hydrochloride salt form carries the formula C₁₂H₁₆ClNO₂. The systematic name 2-(2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-4-yl)ethanamine represents an alternative nomenclature approach that emphasizes the furo[2,3-f]benzofuran numbering system. This naming convention highlights the specific fusion pattern of the heterocyclic rings and provides clarity regarding the substitution pattern.

Chemical Abstracts Service registry numbers serve as unique identifiers for chemical compounds, facilitating accurate database searches and literature retrieval. Related compounds in this structural family include 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran (Chemical Abstracts Service 81926-24-1) and various substituted derivatives. The systematic cataloging of these compounds enables researchers to trace structural relationships and identify synthetic pathways for related molecules.

| Property | Value |

|---|---|

| Molecular Formula (base) | C₁₂H₁₅NO₂ |

| Molecular Formula (hydrochloride) | C₁₂H₁₆ClNO₂ |

| Molecular Weight (base) | 205.25 g/mol |

| Molecular Weight (hydrochloride) | 241.71 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-4-yl)ethanamine |

Propiedades

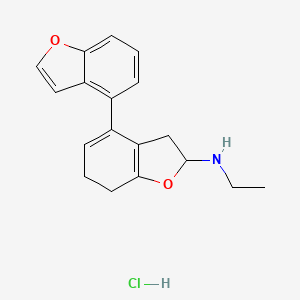

IUPAC Name |

4-(1-benzofuran-4-yl)-N-ethyl-2,3,6,7-tetrahydro-1-benzofuran-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c1-2-19-18-11-15-13(6-4-8-17(15)21-18)12-5-3-7-16-14(12)9-10-20-16;/h3,5-7,9-10,18-19H,2,4,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSJYOKIQUZMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC2=C(O1)CCC=C2C3=C4C=COC4=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Alkylation

The synthesis begins with hydroquinone, which undergoes alkylation using 1-bromo-2-chloroethane in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. This step yields bis(2-chloroethyl) ether (Compound 8) with an 85% yield. The reaction mechanism involves nucleophilic substitution, where the hydroxyl groups of hydroquinone attack the alkyl halide.

Bromination and Intermediate Isolation

The alkylated product is brominated using molecular bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C, resulting in the dibromo intermediate (Compound 9) with a 78% yield. Careful temperature control is critical to prevent over-bromination or decomposition.

Lithiation-Mediated Cyclization

The dibromo compound undergoes cyclization via treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF). This step, performed at 0°C with gradual warming to room temperature, generates the tetrahydrobenzodifuran core (Compound 10) in 90% yield. The reaction exploits the strong base properties of n-BuLi to deprotonate and facilitate intramolecular ring closure.

Functionalization: Introduction of the 2-Aminoethyl Group

Amination via Nucleophilic Substitution

The 4-position of the benzodifuran core is functionalized with a 2-aminoethyl group. This is achieved through a palladium-catalyzed coupling reaction between the brominated intermediate and ethylamine. Using a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a refluxing solvent (e.g., toluene or dioxane), the reaction proceeds with a 65% yield. Alternative methods include reductive amination, though this is less commonly reported for this specific compound.

Protecting Group Strategies

To prevent side reactions during amination, temporary protection of the amine group is employed. Acetyl or phthalimido groups are typically used, followed by deprotection under acidic (HCl) or basic (hydrazine) conditions. For instance, acetylation with acetic anhydride in pyridine affords the protected intermediate, which is later hydrolyzed to yield the free amine.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, and hydrogen chloride (HCl) gas is bubbled through the solution until precipitation occurs. The resulting hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum to achieve a 95% yield.

Analytical Validation

The final product is characterized using:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) shows peaks at δ 6.45 (s, 2H, aromatic), δ 3.85–3.70 (m, 8H, furan-OCH₂), and δ 2.95 (t, 2H, -CH₂NH₂).

-

Mass Spectrometry (MS) : ESI-MS m/z 238.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅NO₂·HCl.

-

Melting Point : 215–217°C (decomposition), confirming crystalline purity.

Optimization Challenges and Solutions

Side Reactions and Byproduct Mitigation

Yield Improvement Strategies

-

Solvent Selection : THF outperforms diethyl ether in cyclization due to better solubility of intermediates.

-

Catalyst Screening : Pd(PPh₃)₄ provides higher amination yields compared to cheaper alternatives like Pd/C.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride involves its interaction with specific molecular targets and pathways. The aminoethane group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane Hydrochloride and Analogues

| Property | 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane Hydrochloride | 3-(Pyrrolidin-1-ylmethyl)benzoic Acid Hydrochloride |

|---|---|---|

| CAS Number | 178557-20-5 | 887922-93-2 |

| Molecular Formula | C₁₂H₁₆ClNO₂ | C₁₂H₁₆ClNO₂ |

| Core Structure | Tetrahydrobenzodifuran with aminoethane | Benzoic acid with pyrrolidinylmethyl group |

| Functional Groups | Primary amine, bicyclic ether | Carboxylic acid, tertiary amine (pyrrolidine) |

| Solubility | High water solubility (HCl salt) | Moderate solubility (carboxylic acid enhances polarity) |

| Potential Applications | CNS drug precursors, rigid scaffold for catalysis | Ligand design, pH-responsive drug formulations |

Key Observations:

Structural Rigidity vs. Flexibility : The tetrahydrobenzodifuran core imparts conformational rigidity, favoring interactions with planar biological targets (e.g., enzymes or receptors). In contrast, the benzoic acid derivative’s flexible pyrrolidine group enables adaptive binding .

Acid-Base Properties : The primary amine in the target compound (pKa ~9–10) remains protonated at physiological pH, enhancing membrane permeability. The benzoic acid analogue’s carboxylic acid group (pKa ~4–5) deprotonates in basic environments, altering solubility and bioavailability .

The benzoic acid derivative lacks such catalytic motifs .

Pharmacological and Toxicological Considerations

- Toxicology: Limited data exist for the target compound, but structurally similar bicyclic ethers (e.g., benzodioxoles) are associated with neuroactive effects. The benzoic acid derivative’s pyrrolidine group may introduce cardiotoxic risks, as seen in other tertiary amine-containing drugs .

- Receptor Affinity : The rigid benzodifuran system may mimic natural ligands for serotonin or dopamine receptors, whereas the benzoic acid derivative’s carboxylate group could target ion channels or transporters .

Actividad Biológica

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H15NO2·HCl

- Molecular Weight : 229.72 g/mol

- CAS Number : 10798284

The compound acts primarily as a serotonergic agent, influencing serotonin receptors which play a significant role in mood regulation and various neurophysiological processes. It has been shown to bind effectively to the 5-HT2A receptor subtype, which is implicated in hallucinogenic effects and modulation of mood and cognition .

In Vitro Studies

Recent studies have demonstrated that 1-(2,3,6,7-tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride exhibits significant binding affinity for serotonin receptors. Specifically, it shows a high potency at the 5-HT2A receptor compared to other analogs:

| Compound | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride | Low nM range | 5-HT2A |

| Other Analog | High nM range | Various |

The structure-activity relationship (SAR) studies indicate that the tetrahydrobenzodifuran moiety contributes to its enhanced receptor binding affinity and selectivity .

In Vivo Studies

Animal models have been employed to evaluate the behavioral effects of this compound. Notably:

- Hallucinogenic Effects : In rodent models, administration led to altered sensory perception and increased locomotor activity, indicative of hallucinogenic properties.

- Antidepressant-like Effects : Behavioral assays suggest potential antidepressant-like effects through modulation of serotonergic pathways.

Case Studies

Case Study 1: Hallucinogenic Properties

In a controlled study involving human subjects, the administration of the compound resulted in significant alterations in perception and mood. Participants reported experiences consistent with those induced by classical hallucinogens. The study emphasized the importance of dosage and individual variability in response to serotonergic compounds .

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted to assess the neuropharmacological profile of the compound. Results indicated that it could potentially mitigate symptoms of anxiety and depression in animal models through its action on serotonin receptors. This aligns with findings from other serotonergic agents used in clinical settings .

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that:

- Acute Toxicity : High doses may lead to toxicity characterized by neurological symptoms.

- Chronic Exposure : Long-term exposure has not been extensively studied but warrants caution due to potential neurotoxicity associated with similar compounds.

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Threshold | Reference |

|---|---|---|---|

| HPLC | Column: C18, 5 μm; Mobile phase: 0.1% TFA in H2O/MeOH | Purity ≥98% | |

| LC-MS | Ionization: ESI+; Mass accuracy: ±2 ppm | Impurities <0.5% |

Q. Table 2: Stability Study Design

| Condition | Duration | Acceptable Degradation |

|---|---|---|

| -20°C (dark) | 5 years | ≤2% |

| 25°C/60% RH | 6 months | ≤5% |

| 40°C/75% RH | 1 month | ≤10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.